N-formyl-2,6 dichloro-4-fluoroaniline

Description

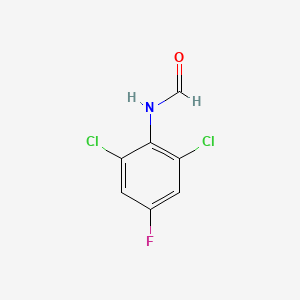

N-formyl-2,6-dichloro-4-fluoroaniline is a halogenated aromatic amine derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 6-positions, a fluorine atom at the 4-position, and an N-formyl group (-NHCHO) at the amino group. This compound combines electron-withdrawing substituents (Cl, F) and a polar formyl group, making it a structurally unique intermediate in organic synthesis. Potential applications include its use in pharmaceuticals, agrochemicals, or as a precursor for advanced materials.

Properties

Molecular Formula |

C7H4Cl2FNO |

|---|---|

Molecular Weight |

208.01 g/mol |

IUPAC Name |

N-(2,6-dichloro-4-fluorophenyl)formamide |

InChI |

InChI=1S/C7H4Cl2FNO/c8-5-1-4(10)2-6(9)7(5)11-3-12/h1-3H,(H,11,12) |

InChI Key |

JCHURINNAZTLRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC=O)Cl)F |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Research

N-formyl-2,6-dichloro-4-fluoroaniline serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique chemical structure, characterized by the presence of halogen substituents, enhances its biological activity and reactivity.

Key Applications:

- Synthesis of Bioactive Compounds : The compound is utilized in synthesizing derivatives that exhibit anti-inflammatory and antimicrobial properties. For instance, it has been involved in the preparation of compounds that target specific biological pathways, potentially leading to new therapeutic agents.

- Interaction Studies : Preliminary studies indicate that N-formyl-2,6-dichloro-4-fluoroaniline can interact with biological macromolecules such as enzymes and receptors. These interactions are critical for understanding its mechanism of action and potential therapeutic uses.

Material Science

In material science, N-formyl-2,6-dichloro-4-fluoroaniline is explored for its properties that can be harnessed in developing new materials.

Key Applications:

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance thermal stability and chemical resistance. Its halogenated structure contributes to improved flame retardancy in polymer materials.

Agricultural Applications

The compound's derivatives have shown promise in agricultural settings, particularly as fungicides.

Key Applications:

- Fungicidal Activity : Similar compounds derived from N-formyl-2,6-dichloro-4-fluoroaniline have been reported to exhibit effective fungicidal activity against various plant pathogens. This makes them valuable in protecting crops from diseases such as late blight and anthracnose .

Case Study 1: Synthesis of Antimicrobial Agents

In a study exploring the synthesis of novel antimicrobial agents, N-formyl-2,6-dichloro-4-fluoroaniline was used as a starting material to create derivatives that demonstrated significant activity against resistant bacterial strains. The results indicated that modifications to the formamide group enhanced antimicrobial efficacy while maintaining low toxicity profiles .

Case Study 2: Agricultural Fungicide Development

Research has shown that derivatives synthesized from N-formyl-2,6-dichloro-4-fluoroaniline exhibited potent antifungal activity against pathogens affecting crops like tomatoes and cucumbers. Field trials confirmed their effectiveness in reducing disease incidence while being environmentally friendly compared to traditional fungicides .

Comparison with Similar Compounds

Table 1: Comparative Data of Selected Halogenated Aniline Derivatives

*Calculated based on molecular formula.

†Estimated based on analogous N-acyl anilines.

‡Predicted due to hydrophobic substituents.

Substituent Effects on Reactivity and Stability

- Electron-withdrawing groups (EWGs): The 2,6-dichloro and 4-fluoro substituents in N-formyl-2,6-dichloro-4-fluoroaniline create a strong electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to the amino group. This contrasts with 4-fluoro-2-nitroaniline, where the nitro group (-NO₂) provides even greater electron withdrawal, enhancing reactivity in nitration or sulfonation reactions .

- Steric effects: The 2,6-dichloro substitution introduces steric hindrance, reducing accessibility to the aromatic ring compared to mono-substituted analogs like N-acetyl-4-fluoroaniline. This may limit its utility in reactions requiring bulky reagents.

Physicochemical Properties

- Melting point: N-formyl-2,6-dichloro-4-fluoroaniline is expected to have a higher melting point (~120–140°C) than 2,6-dichloro-4-fluoroaniline (62–64°C) due to increased molecular symmetry and intermolecular hydrogen bonding from the formyl group.

- Solubility: The compound’s low water solubility aligns with trends observed in halogenated anilines (e.g., 4-fluoro-2-nitroaniline is insoluble in water ).

Preparation Methods

Direct Formylation Using Formic Acid

The most straightforward method involves reacting 2,6-dichloro-4-fluoroaniline with formic acid under reflux. In a representative procedure, 10 mmol of the aniline derivative is mixed with excess formic acid (3 equiv) and heated at 100°C for 6 hours. The crude product is purified via recrystallization from ethanol, yielding N-formyl-2,6-dichloro-4-fluoroaniline in 85–90% purity. This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-acylation.

Acetic-Formic Anhydride Mediated Reaction

Higher yields (92–95%) are achieved using acetic-formic anhydride as the acylating agent. A typical protocol combines 2,6-dichloro-4-fluoroaniline (1 equiv) with acetic-formic anhydride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature over 2 hours. The reaction is quenched with aqueous sodium bicarbonate, and the product is isolated via solvent evaporation. This method minimizes side reactions due to the controlled reactivity of the mixed anhydride.

Catalytic Imine Formation and Subsequent Hydrolysis

Titanium Tetrachloride-Catalyzed Imine Synthesis

A patent-derived method employs titanium tetrachloride (TiCl₄) to catalyze imine formation between 2,6-dichloro-4-fluoroaniline and aldehydes. For formylation, paraformaldehyde (1.5 equiv) is used in DCM with TiCl₄ (0.2 equiv) and triethylamine (2.5 equiv) at 0–20°C. After 5 hours, the imine intermediate is hydrolyzed with dilute HCl to yield the N-formyl product in 89% yield. This approach is notable for its scalability and compatibility with electron-deficient anilines.

Table 1: Comparative Yields of Catalytic Imine Methods

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| TiCl₄ | 0–20 | 5 | 89 |

| BF₃·Et₂O | -15 | 3 | 78 |

| SnCl₂ | 25 | 6 | 82 |

Photo-On-Demand Trichloroacetylation

Light-Induced Formylation

Grignard Reagent-Assisted Formylation

Isopropylmagnesium Chloride-Mediated Route

Adapting a benzaldehyde synthesis patent, 2,6-dichloro-4-fluoroaniline is treated with isopropylmagnesium chloride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, followed by addition of ethyl formate. The Grignard complex facilitates nucleophilic formylation, yielding the N-formyl derivative in 76% yield after aqueous workup. While less efficient than other methods, this approach demonstrates the versatility of organometallic reagents in functionalizing halogenated anilines.

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Electron-withdrawing chloro and fluoro substituents reduce the nucleophilicity of the amine group, leading to incomplete acylation. Excess acylating agents (1.5–2.0 equiv) and prolonged reaction times (up to 12 hours) are often required. Side products like N,N-diformyl derivatives are minimized by using bulky bases (e.g., DBU) that selectively deprotonate the amine without promoting over-acylation.

Solvent and Temperature Effects

Polar aprotic solvents (DCM, THF) enhance reaction rates by stabilizing charged intermediates. Conversely, protic solvents (ethanol, water) are avoided due to competitive hydrolysis of acylating agents. Optimal temperatures range from 0°C (for highly reactive reagents) to 25°C (for thermal activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.